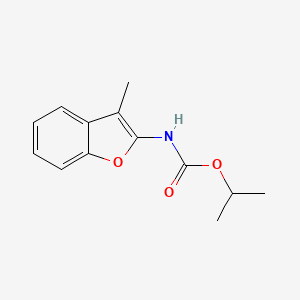
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a carbamic acid ester functional group, which is derived from carbamic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester typically involves the reaction of 3-methyl-2-benzofuranol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
3-methyl-2-benzofuranol+isopropyl chloroformate→Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The benzofuran ring may also play a role in binding to target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl ester: Lacks the benzofuran ring, leading to different chemical properties and applications.
Carbamic acid, (2-benzofuranyl)-, 1-methylethyl ester: Similar structure but with a different substitution pattern on the benzofuran ring.
Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester: Similar structure but with a different ester group.
The unique combination of the benzofuran ring and the carbamic acid ester group in this compound gives it distinct properties and applications compared to these similar compounds.
Propriétés
Numéro CAS |
61307-29-7 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
propan-2-yl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-8(2)16-13(15)14-12-9(3)10-6-4-5-7-11(10)17-12/h4-8H,1-3H3,(H,14,15) |
Clé InChI |
IPOVQDFJEDQXGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)NC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



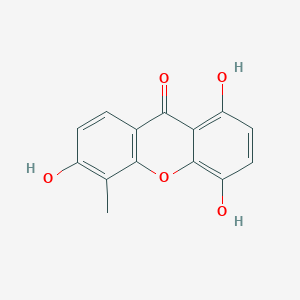
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
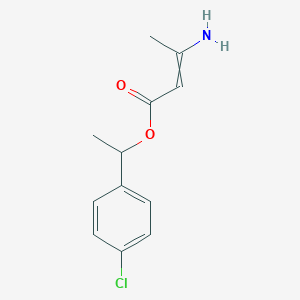
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
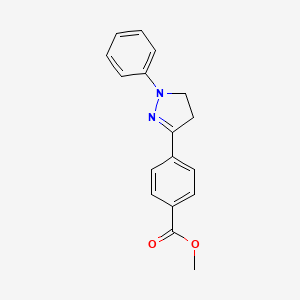

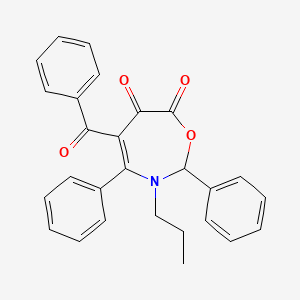


![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
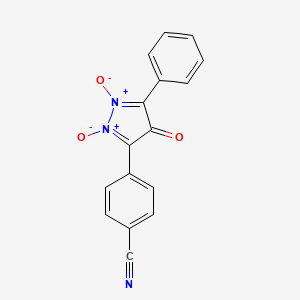
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
